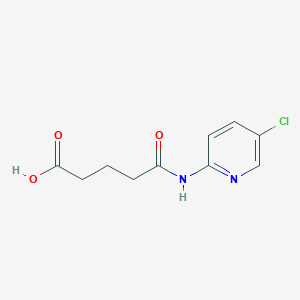

4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid” is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid” is represented by the formula C10H11ClN2O3 . The structure includes a chloropyridinyl group attached to a carbamoyl group, which is further attached to a butyric acid group .

Physical And Chemical Properties Analysis

“4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid” has a molecular weight of 242.66 . Other physical and chemical properties are not specified in the retrieved papers.

科学的研究の応用

Anti-Fibrosis Activity

4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid: derivatives have been studied for their potential anti-fibrotic activities. These compounds have been designed and synthesized to target fibrosis, which is a pathological condition characterized by excessive tissue scarring. In particular, pyrimidine derivatives, which share a similar pyridinyl structure, have shown promising results in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .

Medicinal Chemistry

The compound’s structure is conducive to forming the basis of novel heterocyclic compounds with potential biological activities. It can be employed in the design of privileged structures in medicinal chemistry, contributing to the development of new therapeutic agents with diverse pharmacological activities .

Synthesis of Heterocyclic Compounds

The pyridinyl moiety of 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid is a key component in the synthesis of heterocyclic compounds. These compounds are crucial in the development of drugs with antimicrobial, antiviral, antitumor, and other pharmaceutical activities .

Pharmacological Research

This compound can be used as an intermediate in pharmacological research to create a variety of derivatives that can be tested for a wide range of activities, including antimicrobial and antiviral properties. The ability to modify the compound provides a versatile tool for drug discovery and development .

Chemical Biology

In chemical biology, the compound can be utilized to study the interaction between chemical compounds and biological systems. Its structure allows for modifications that can help in understanding the molecular basis of diseases and in the discovery of new biological pathways .

Drug Discovery

As a building block in drug discovery, 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid can be used to synthesize a wide array of compounds with potential therapeutic effects. Its role in the synthesis of pyrimidine derivatives, which are known for their diverse biological activities, makes it a valuable asset in the search for new drugs .

Collagen Prolyl 4-Hydroxylases Inhibition

The compound has been associated with the inhibition of collagen prolyl 4-hydroxylases, enzymes involved in the synthesis of collagen. Inhibiting these enzymes can be beneficial in treating conditions related to excessive collagen production, such as fibrosis .

Biomarker Development

Finally, derivatives of 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid could be explored as potential biomarkers for certain diseases. By tracking the presence or levels of these compounds in biological samples, researchers can gain insights into disease progression or response to treatment .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to exhibit anti-fibrotic activities . These compounds are known to interact with immortalized rat hepatic stellate cells (HSC-T6) , which play a crucial role in liver fibrosis.

Mode of Action

Related compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may interfere with collagen synthesis or deposition, thereby exerting their anti-fibrotic effects.

Result of Action

Related compounds have been found to exhibit anti-fibrotic activities . These compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .

特性

IUPAC Name |

5-[(5-chloropyridin-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-7-4-5-8(12-6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIFZZMLDLYEBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356987 |

Source

|

| Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |

CAS RN |

4121-54-4 |

Source

|

| Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

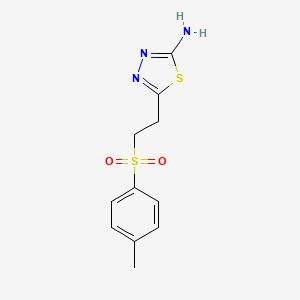

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)